Pazufloxacin is a synthetic fluoroquinolone antibiotic. [, , , ] It belongs to the fourth generation of quinolone drugs. [] Pazufloxacin exhibits a broad spectrum of antibacterial activity, particularly against gram-negative bacteria, and shows promising results in scientific research for its potential applications in various fields.
Pazufloxacin is derived from the chemical structure known as 7-oxo-2,3-dihydro-1H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid. This compound is categorized within the fluoroquinolone class due to the presence of a fluorine atom at the C-6 position of its core structure, which enhances its antibacterial efficacy. The mesylate salt form, pazufloxacin mesylate, is commonly used in clinical applications due to its improved solubility and stability.
The synthesis of pazufloxacin involves several key steps that can be optimized for yield and purity. An improved method for synthesizing pazufloxacin mesylate has been documented, which includes the following stages:
The optimized synthesis process has been reported to yield up to 67% with improved operational efficiency and reduced environmental impact compared to traditional methods .
The molecular formula of pazufloxacin is , with a molecular weight of approximately 336.29 g/mol. The structure features a bicyclic core composed of a benzoxazine ring fused with a pyridine derivative. Key structural characteristics include:
The three-dimensional conformation allows for effective binding to bacterial DNA gyrase and topoisomerase IV, essential targets in bacterial replication.
Pazufloxacin participates in several chemical reactions that are critical to its function as an antibiotic:
Pazufloxacin exerts its antibacterial effects primarily by inhibiting bacterial DNA synthesis. This occurs through:
These actions lead to the accumulation of double-strand breaks in bacterial DNA, ultimately resulting in cell death. Studies have shown pazufloxacin's potent activity against various bacterial strains, including those resistant to other antibiotics .
Pazufloxacin exhibits several notable physical and chemical properties:
These properties influence its formulation as an injectable preparation, ensuring effective delivery and bioavailability in clinical settings .
Pazufloxacin has several significant applications:
Pazufloxacin is a synthetic fluoroquinolone antibiotic developed to address the growing challenge of bacterial resistance. As a member of the quinolone class, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains. Chemically characterized by a tricyclic core structure with a unique 1-aminocyclopropyl substituent, pazufloxacin represents an important therapeutic option for respiratory, urinary, and abdominal infections in regions where it is approved. Its development reflects ongoing efforts to overcome limitations of earlier quinolones through strategic molecular modifications that enhance antibacterial potency while potentially delaying resistance development [1] [10].
Pazufloxacin emerged from systematic structure-activity relationship studies conducted by Japanese researchers in the late 1980s and early 1990s. The compound was developed as part of a focused effort to enhance the Gram-positive coverage and anti-anaerobic activity of existing fluoroquinolones while maintaining potency against Gram-negative pathogens. Key synthetic work was documented in patents filed in 1989 (DE 3913245 A1) and 1992 (JP 04169585 A), establishing novel benzoxazine derivatives with improved antibacterial profiles [10].
Table 1: Development Timeline of Pazufloxacin
Year | Development Milestone | Reference |
---|---|---|
1989 | Initial patent filing for benzoxazine derivatives (DE 3913245 A1) | [10] |
1992 | Formulation patent filed (JP 04169585 A) | [10] |
1994 | Detailed SAR studies published in Chemical & Pharmaceutical Bulletin | [10] |
2002 | Approved for clinical use in Japan | [6] |
2014 | Received approval for otitis media indication | [1] |
Pazufloxacin mesylate, the mesylate salt form (PubChem CID: 6918232, T-3762), was first approved for clinical use in Japan in 2002 under the brand names Pasil® and Pazucross® [3] [8]. This approval marked the culmination of extensive preclinical and clinical research demonstrating its efficacy against common pathogens. Later, in 2014, it received additional approval for treating otitis media, expanding its clinical utility [1]. Despite its established use in Japan and some Asian markets, pazufloxacin has not received approval from regulatory agencies in North America or Europe, limiting its global distribution and application.
Pazufloxacin belongs to the third-generation fluoroquinolone antibiotics and is classified under the Anatomical Therapeutic Chemical (ATC) code J01MA18. Pharmacologically, it functions as a potent inhibitor of bacterial DNA replication enzymes, specifically targeting both DNA gyrase (topoisomerase II) and topoisomerase IV [1] [5]. This dual-targeting mechanism contributes to its broad-spectrum activity and potentially lower resistance development compared to single-target inhibitors.
The molecular structure of pazufloxacin (Chemical Formula: C₁₆H₁₅FN₂O₄; Molecular Weight: 318.3 g/mol) incorporates several distinctive features:
Table 2: Structural and Physicochemical Properties of Pazufloxacin
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₁₅FN₂O₄ | Base compound |
Molecular Weight | 318.3 g/mol | [3] |
XLogP | 1.07 | Moderate lipophilicity |
Hydrogen Bond Donors | 2 | Carboxylic acid and amino groups |
Hydrogen Bond Acceptors | 6 | Facilitates target interactions |
Topological Polar Surface Area | 92.86 Ų | Impacts membrane permeability |
Rotatable Bonds | 2 | Contributes to conformational flexibility |
Melting Point (mesylate salt) | 259-265°C | [10] |
Optical Rotation (mesylate salt) | -61° to -64° (c=1, 1mol/L NaOH) | Confirms chiral purity [10] |
The presence of the 1-aminocyclopropyl group at C-10 is a particularly distinctive structural feature not commonly found in other fluoroquinolones. This modification contributes significantly to pazufloxacin's enhanced activity against Gram-positive bacteria, including resistant strains, while maintaining efficacy against Gram-negative pathogens [10]. The chiral methyl group at position 3 in the benzoxazine ring creates a stereochemical configuration that optimizes binding to target enzymes. The mesylate salt form (C₁₇H₁₉FN₂O₇S; MW: 414.41 g/mol) was developed to improve water solubility for intravenous administration [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: